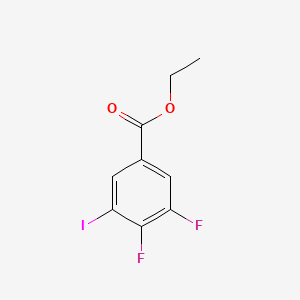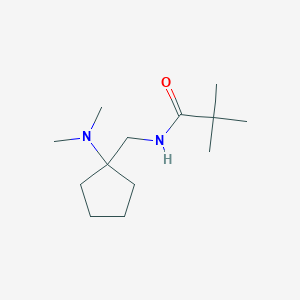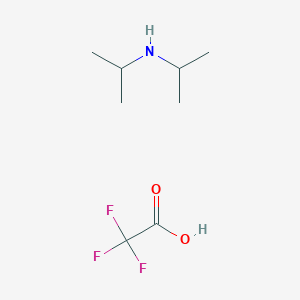
Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with an ethyl ester and a 2-methylpent-2-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and enoyl compounds. One common method includes the condensation of piperidine-4-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent to form ethyl piperidine-4-carboxylate. This intermediate is then reacted with 2-methylpent-2-enoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and distillation to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or enoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Ethyl 1-(2-methylpent-2-enoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-4-carboxylate: Lacks the enoyl group, making it less reactive in certain chemical reactions.
Ethyl 1-methylpiperidine-4-carboxylate: Contains a methyl group instead of the enoyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
ethyl 1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-4-6-11(3)13(16)15-9-7-12(8-10-15)14(17)18-5-2/h6,12H,4-5,7-10H2,1-3H3/b11-6+ |
Clé InChI |
VNMDZTDORAUBGW-IZZDOVSWSA-N |
SMILES isomérique |
CC/C=C(\C)/C(=O)N1CCC(CC1)C(=O)OCC |
SMILES canonique |
CCC=C(C)C(=O)N1CCC(CC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



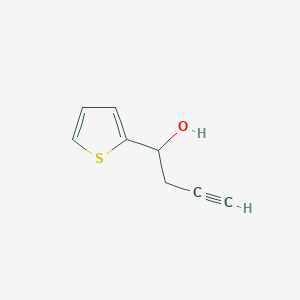
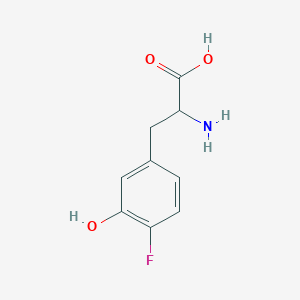
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
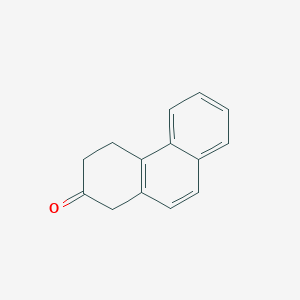
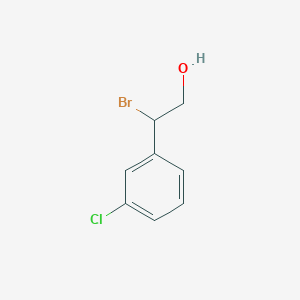
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
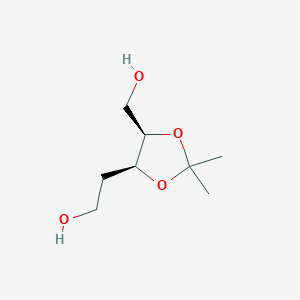

![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
